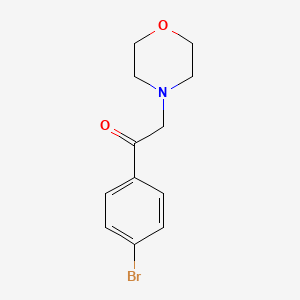

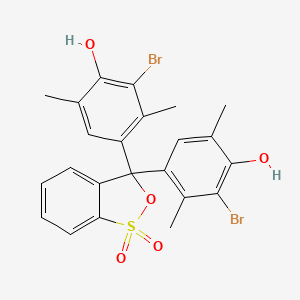

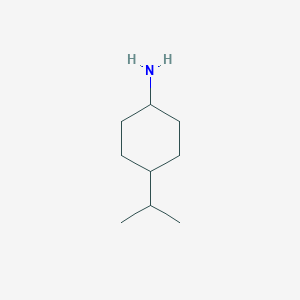

![molecular formula C10H13N3O3 B1330896 N-[2-(ジメチルアミノ)-5-ニトロフェニル]アセトアミド CAS No. 5367-36-2](/img/structure/B1330896.png)

N-[2-(ジメチルアミノ)-5-ニトロフェニル]アセトアミド

説明

Synthesis Analysis

The synthesis of related nitro, amino, and acetamino derivatives has been explored through various chemical reactions. For instance, the cyclo-dehydration of nitrophenoxy butanones and subsequent reduction and acetylation steps have been used to produce different benzofuran derivatives with nitro and acetamino groups . Additionally, the synthesis of N-(2-dimethylaminoethyl)acetohydroxamic acid, which shares a dimethylamino functional group with the compound of interest, has been reported to catalyze ester hydrolysis effectively .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 2-(N-nitrosomethylamino)acetamide has been described, providing details on the hydrogen bonding and isomerism within the crystal lattice . Similarly, the structures of N-[2-(isopropylamino)-5-nitrophenyl]acetamide and N-[2-(butylamino)-5-nitrophenyl]acetamide have been investigated to compare their suitability for non-linear optical applications .

Chemical Reactions Analysis

The bioactivity of related compounds, such as N-(2-hydroxy-5-nitrophenyl) acetamide, has been studied, revealing that it can undergo glucosylation as a detoxification process in various organisms . Additionally, the formation and rearrangement of spiro-Meisenheimer adducts of NN'-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide have been examined, which is relevant to understanding the reactivity of nitrophenylacetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in different studies. For instance, the solvatochromism and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide have been analyzed, showing the influence of hydrogen bonding on its IR spectrum . The conformation of the N-H bond in 2-Chloro-N-(3-methylphenyl)acetamide has been described, which is relevant for understanding the properties of acetamide derivatives .

科学的研究の応用

重合用光開始剤

N-[2-(ジメチルアミノ)-5-ニトロフェニル]アセトアミド:誘導体は合成されており、1成分ラジカル光開始剤として使用できます。 これらの化合物は、アクリレートのラジカル重合を開始するためのLED照射下で特に効果的です 。 これらは、ラジカル重合およびカチオン重合の両方のための多成分光開始系に組み込むこともでき、60%を超える高い効率と変換を示します .

複素環の合成

この化合物は、複素環の合成のための汎用的な合成中間体として役立ちます。 その反応性により、さまざまな官能基を作成することができ、これは複雑な環状構造の構築に不可欠です 。この用途は、複素環化合物が多くの薬物の骨格を形成する製薬研究において重要です。

開環系の官能基化

環状系に加えて、N-[2-(ジメチルアミノ)-5-ニトロフェニル]アセトアミドは、開環系の官能基化に使用されます。 これは、脱水剤、還元剤、または触媒として反応において役割を果たすいくつかの重要な中間体の供給源として機能します 。これにより、有機合成における用途が拡大し、化学者にとって貴重なツールになります。

金属化合物のリガンド

極性とアミドやカルボニルなどの官能基の存在により、この化合物は、金属化合物の合成のための有効なリガンドとして機能できます 。これは、無機化学と材料科学の分野で特に重要です。

有機化学における汎用的な試薬

この化合物は、反応媒体としての柔軟性と求電子剤と求核剤の両方として反応する能力により、有機化学における汎用的な試薬です。 これは、新しい合成方法の開発において基本的な、さまざまな官能基を導入するために使用できます .

3Dプリントとネットワークポリマー

N-[2-(ジメチルアミノ)-5-ニトロフェニル]アセトアミドの誘導体は、3Dプリントアプリケーション用に適応されています。 これらは、強化された特性を持つ新しい材料の開発に不可欠な、相互貫入ポリマーネットワークの合成を開始できます .

特性

IUPAC Name |

N-[2-(dimethylamino)-5-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7(14)11-9-6-8(13(15)16)4-5-10(9)12(2)3/h4-6H,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSQCGFTOHIDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346685 | |

| Record name | N-[2-(Dimethylamino)-5-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5367-36-2 | |

| Record name | N-[2-(Dimethylamino)-5-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is DAN considered a promising material for nonlinear optical applications?

A1: DAN exhibits a high second-order optical nonlinearity, as demonstrated by efficient second-harmonic generation (SHG) observed in both powder and single crystal forms. , This property makes DAN a candidate for applications like frequency doubling, optical switching, and optical data storage.

Q2: What structural features of DAN contribute to its nonlinear optical properties?

A2: DAN's high SHG efficiency is attributed to favorable molecular packing within its crystal structure, determined through X-ray crystallographic analysis. The molecule itself possesses a donor-acceptor structure, with the dimethylamino group acting as an electron donor and the nitro group as an electron acceptor, connected through a conjugated π-electron system. This arrangement leads to a large molecular hyperpolarizability, a key factor for second-order nonlinear optical effects.

Q3: How efficient is SHG in DAN compared to other materials?

A3: DAN exhibits a conversion efficiency of 20% for SHG using 1 mJ pulses at 1.064 μm with a 2 mm thick crystal. This efficiency surpasses that of 4-Nitro-4′-Methyl benzylidene aniline (NMBA), another organic nonlinear optical material. While NMBA shows Type II phase matching, its SHG efficiency is about 10 times lower than DAN under similar testing conditions. This difference is attributed to the less optimal angle between molecular dipoles in NMBA's crystal structure.

Q4: What methods have been explored for incorporating DAN into optical devices?

A4: Research has focused on growing DAN single crystals within silica and higher refractive index glass capillaries to create crystal cored fibers (CCFs). , This method aims to achieve a close match between the refractive indices of the core and cladding, enabling the fabrication of single-mode waveguides. These waveguides are expected to enhance SHG efficiency due to improved overlap between fundamental and second-harmonic modes.

Q5: Has DAN been explored for electro-optic applications?

A5: Yes, DAN has been investigated as a dopant in polymer matrices for electro-optic applications. Research shows that DAN-doped polycarbonate films exhibit higher electro-optic coefficients compared to similarly doped poly(methyl methacrylate) (PMMA) materials.

Q6: What factors influence the stability of DAN's nonlinear optical properties in polymer matrices?

A6: Studies indicate that hydrogen bonding between DAN and the polymer host plays a significant role in the long-term stability of its alignment, and therefore its nonlinear optical properties. DAN-doped polycarbonates show better long-term stability at room temperature compared to PMMA, attributed to stronger hydrogen bonding between DAN and the polycarbonate backbone. ,

Q7: Are there any limitations to using DAN in practical devices?

A7: While DAN shows promise, challenges remain in achieving optimal device performance. Factors like controlling crystal orientation within fibers, minimizing scattering losses due to defects, and ensuring long-term stability in various environments need further investigation. ,

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

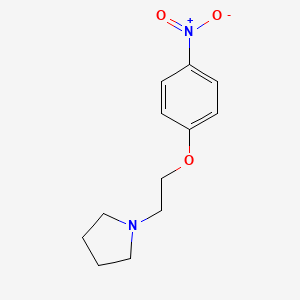

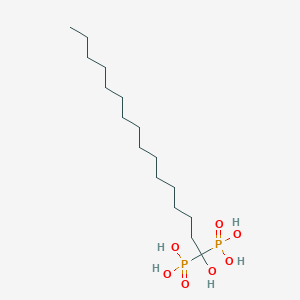

![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)